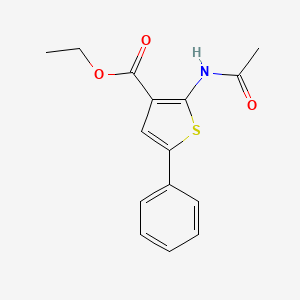
2-Acetylamino-5-phenyl-thiophene-3-carboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetylamino-5-phenyl-thiophene-3-carboxylic acid ethyl ester, also known as APTE, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. APTE is a thiophene derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and future directions have been extensively studied.
Mecanismo De Acción
The mechanism of action of 2-Acetylamino-5-phenyl-thiophene-3-carboxylic acid ethyl ester is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes involved in inflammation, cancer, and microbial infections. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, and inducible nitric oxide synthase (iNOS), an enzyme involved in the synthesis of nitric oxide. This compound has also been shown to activate the mitochondrial pathway of apoptosis by inducing the release of cytochrome c and activating caspases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of inflammatory mediators, induction of apoptosis in cancer cells, and antimicrobial activity against various bacterial and fungal strains. This compound has also been shown to have antioxidant activity by scavenging free radicals and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Acetylamino-5-phenyl-thiophene-3-carboxylic acid ethyl ester has several advantages for lab experiments, including its easy synthesis, low cost, and potential therapeutic properties. However, this compound also has limitations, including its low solubility in water and potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of 2-Acetylamino-5-phenyl-thiophene-3-carboxylic acid ethyl ester, including the optimization of its synthesis, the development of new derivatives with improved properties, and the evaluation of its potential therapeutic properties in animal models and clinical trials. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its potential therapeutic properties.
Métodos De Síntesis
2-Acetylamino-5-phenyl-thiophene-3-carboxylic acid ethyl ester can be synthesized using various methods, including the reaction of 2-acetylamino-5-phenyl-thiophene-3-carboxylic acid with ethyl chloroformate in the presence of triethylamine. Another method involves the reaction of 2-acetylamino-5-phenyl-thiophene-3-carboxylic acid with ethyl bromoacetate in the presence of potassium carbonate. The yield and purity of this compound can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Aplicaciones Científicas De Investigación
2-Acetylamino-5-phenyl-thiophene-3-carboxylic acid ethyl ester has been extensively studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. This compound has been shown to inhibit the production of inflammatory mediators, such as nitric oxide and prostaglandin E2, by suppressing the activity of enzymes involved in their synthesis. This compound has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt/mTOR pathway. Additionally, this compound has shown promising antimicrobial activity against various bacterial and fungal strains.
Propiedades
IUPAC Name |
ethyl 2-acetamido-5-phenylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-3-19-15(18)12-9-13(11-7-5-4-6-8-11)20-14(12)16-10(2)17/h4-9H,3H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMGZQAIFBQTPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6R)-6-[(3R,7R,10R,13S,14S,17R)-3,7-Dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-4-oxoheptanoic acid](/img/structure/B2410766.png)
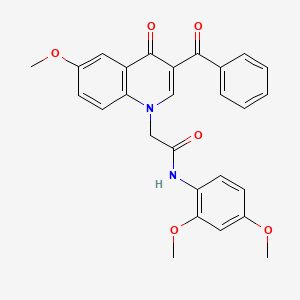
![5-{[(2,4-Dichlorophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2410770.png)
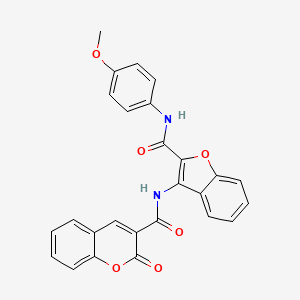

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea](/img/structure/B2410773.png)
![2-(2-chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride](/img/structure/B2410775.png)

![1-[1-(2-Phenylethyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]prop-2-en-1-one](/img/structure/B2410778.png)
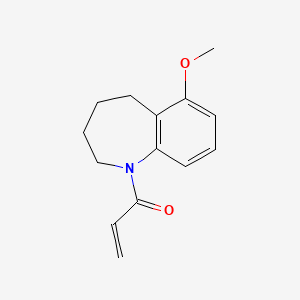
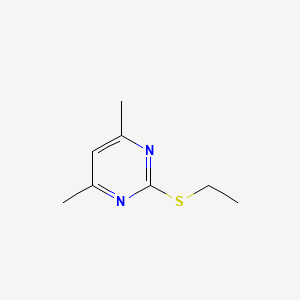
![1-(3-methylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2410783.png)
![4-amino-N-(6-{[2-(4-methoxyphenyl)ethyl]amino}pyridin-3-yl)butanamide](/img/structure/B2410784.png)
![5-Fluoro-4-phenyl-6-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B2410785.png)